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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543 Get Quote

For researchers, scientists, and drug development professionals, the quest for selective and

effective kinase inhibitors is a continuous journey. ZAP-180013, a small molecule inhibitor of

the Zeta-chain-associated protein kinase 70 (ZAP-70), presents a compelling case study in the

complexities of drug development, demonstrating promising potency in laboratory assays but

currently lacking the crucial in vivo data to validate its therapeutic potential.

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ZAP-
180013, drawing on available experimental data. Due to a notable absence of published in vivo

studies for ZAP-180013, this comparison will also include data from other ZAP-70 inhibitors to

provide a broader context for its potential therapeutic applications and current limitations.

In Vitro Efficacy: A Clear Mechanism of Action
ZAP-180013 has been identified as an inhibitor of the ZAP-70 signaling pathway. Specifically, it

disrupts the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor

tyrosine-based activation motifs (ITAMs) on the T-cell receptor (TCR). This interaction is a

critical early step in the T-cell activation cascade.

The potency of ZAP-180013 in disrupting this interaction has been quantified using two primary

biochemical assays: Fluorescence Polarization (FP) and Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET). The half-maximal inhibitory concentration (IC50)

values from these assays, while showing some variability across different sources, consistently

point to micromolar efficacy.
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Assay Type IC50 (µM) Reference

Fluorescence Polarization (FP) 1.8 [1]

Fluorescence Polarization (FP) 9.6 [1]

Time-Resolved FRET (TR-

FRET)
16.841 [1]

This targeted mechanism of action, focused on an allosteric site rather than the ATP-binding

pocket, suggests a potential for high selectivity over other kinases, a desirable characteristic for

minimizing off-target effects.

In Vivo Efficacy: The Missing Chapter
Despite the promising in vitro data, a thorough search of scientific literature and clinical trial

registries reveals a significant gap: there are no publicly available data on the in vivo efficacy of

ZAP-180013. Preclinical studies in animal models of autoimmune diseases or cancer, which

are essential for evaluating a compound's therapeutic potential, have not been reported. This

absence of in vivo data makes it impossible to assess the pharmacokinetics,

pharmacodynamics, and overall therapeutic efficacy of ZAP-180013 in a living organism.

The Broader Context: Other ZAP-70 Inhibitors
To understand the potential of ZAP-70 as a therapeutic target, it is useful to consider other

inhibitors that have been investigated, even if their mechanisms of action differ from that of

ZAP-180013.

Gefitinib and Dasatinib: These are multi-kinase inhibitors that have been shown to affect ZAP-

70 activity, primarily in the context of Chronic Lymphocytic Leukemia (CLL).
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Inhibitor Target(s)
In Vitro Efficacy
(ZAP-70 related)

In Vivo Context

Gefitinib EGFR, ZAP-70

Preferentially induces

apoptosis in ZAP-70+

CLL cells.

Primarily an EGFR

inhibitor; in vivo data

for ZAP-70 inhibition

is limited and often in

the context of its

broader kinase profile.

Dasatinib

BCR-ABL, Src family

kinases, c-KIT,

PDGFRB, ZAP-70

Inhibits ZAP-70

phosphorylation and

T-cell activation.

Approved for certain

leukemias; its effect

on ZAP-70 in vivo is

part of a wider

spectrum of kinase

inhibition.

It is crucial to note that these are not direct competitors to ZAP-180013's specific allosteric

mechanism. The development of selective ZAP-70 inhibitors has been challenging, and the

field is still evolving.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are generalized protocols for the key in vitro assays used to characterize ZAP-180013.

Fluorescence Polarization (FP) Assay for ZAP-70
Inhibition
Objective: To measure the ability of a compound to disrupt the interaction between the ZAP-70

SH2 domain and a fluorescently labeled ITAM phosphopeptide.

Principle: A small, fluorescently labeled peptide (the tracer) tumbles rapidly in solution, resulting

in low fluorescence polarization. When bound to the larger ZAP-70 protein, its tumbling is

slowed, leading to an increase in polarization. An inhibitor that disrupts this binding will cause a

decrease in polarization.
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Materials:

Purified recombinant ZAP-70 protein

Fluorescently labeled ITAM phosphopeptide (e.g., TAMRA-labeled)

Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

ZAP-180013 or other test compounds

384-well black plates

Plate reader with fluorescence polarization capabilities

Protocol:

Prepare a solution of the fluorescently labeled ITAM peptide and ZAP-70 in the assay buffer.

The concentrations should be optimized to be at or below the Kd of the interaction to ensure

assay sensitivity.

Dispense the protein-peptide mixture into the wells of the 384-well plate.

Add serial dilutions of ZAP-180013 or control compounds to the wells. Include wells with no

inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum

polarization).

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the

binding to reach equilibrium.

Measure the fluorescence polarization using a plate reader with appropriate excitation and

emission filters for the fluorophore used.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for ZAP-70 Inhibition
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Objective: To provide an orthogonal method to confirm the inhibitory activity of compounds on

the ZAP-70:ITAM interaction.

Principle: This assay uses a FRET donor (e.g., a terbium-labeled antibody against a tag on

ZAP-70) and a FRET acceptor (e.g., a fluorescently labeled ITAM peptide). When the donor

and acceptor are in close proximity due to the protein-peptide interaction, excitation of the

donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this

interaction, leading to a decrease in the FRET signal.

Materials:

Tagged (e.g., His-tagged or biotinylated) purified recombinant ZAP-70 protein

Fluorescently labeled ITAM phosphopeptide (acceptor fluorophore, e.g., Alexa Fluor 647)

TR-FRET donor (e.g., anti-His antibody conjugated to a lanthanide like Terbium or Europium)

Assay buffer

ZAP-180013 or other test compounds

Low-volume 384-well plates

TR-FRET-capable plate reader

Protocol:

Prepare a solution containing the tagged ZAP-70 protein and the TR-FRET donor in the

assay buffer and incubate to allow for binding.

In a separate tube, prepare the fluorescently labeled ITAM peptide.

In the assay plate, add serial dilutions of ZAP-180013 or control compounds.

Add the ZAP-70/donor complex to the wells.

Add the fluorescently labeled ITAM peptide to initiate the binding reaction.
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Incubate the plate for the recommended time to allow for signal development.

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

Calculate the FRET ratio and then the percent inhibition to determine the IC50 value.

Visualizing the Science
To better understand the experimental workflow and the biological context of ZAP-180013, the

following diagrams are provided.

In Vitro Efficacy Assessment

In Vivo Efficacy Assessment (Hypothetical)

ZAP-180013
(Test Compound)

Fluorescence Polarization (FP) Assay

TR-FRET Assay

IC50 Determination Animal Model
(e.g., Autoimmune Disease)

Proceed to
In Vivo Testing Compound Administration

Therapeutic Endpoint
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Pharmacokinetics &
Pharmacodynamics
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A flowchart illustrating the typical progression from in vitro to in vivo testing for a drug candidate
like ZAP-180013.
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A simplified diagram of the ZAP-70 signaling pathway, highlighting the point of inhibition by
ZAP-180013.
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Conclusion: A Promising Molecule Awaiting In Vivo
Validation
ZAP-180013 stands as a molecule with clear in vitro promise, demonstrating a specific

mechanism of action and respectable potency in biochemical assays. However, the stark

absence of in vivo efficacy data is a critical hurdle that prevents a complete evaluation of its

therapeutic potential. For researchers in drug development, ZAP-180013 serves as a reminder

of the long and challenging path from a promising hit in a high-throughput screen to a viable

clinical candidate. Future preclinical studies are essential to determine if the in vitro efficacy of

ZAP-180013 can be translated into meaningful therapeutic effects in a complex biological

system. Until then, its story remains incomplete, a potent inhibitor in the test tube, awaiting its

trial in the crucible of in vivo research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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